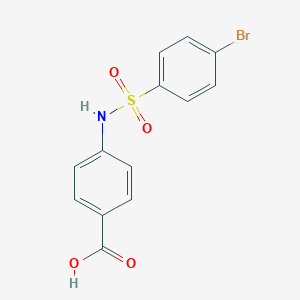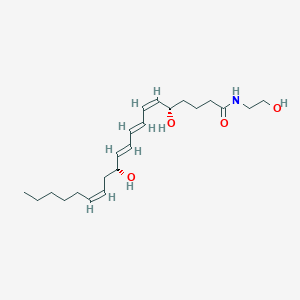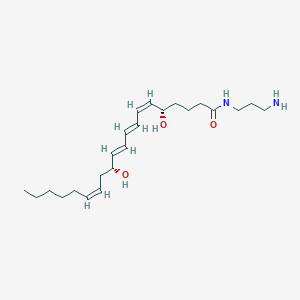
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Overview
Description
D-Glucose 6-phosphate disodium salt: is a disodium salt form of D-Glucose 6-phosphate, a common form of glucose within cells. It plays a crucial role in cellular metabolism, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway. This compound can also be converted to glycogen or starch for storage .
Scientific Research Applications
Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .
Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .
Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .
Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .
Mechanism of Action
D-Glucose 6-phosphate disodium salt exerts its effects by serving as a substrate for various enzymes involved in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose 6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In glycolysis, it is further metabolized to produce energy in the form of adenosine triphosphate. In the pentose phosphate pathway, it generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate and ribose-5-phosphate for nucleotide synthesis .
Biochemical Analysis
Biochemical Properties
D-Glucose-6-Phosphate Monosodium Salt plays a significant role in biochemical reactions. It acts as a competitive and reversible inhibitor of hexokinase, an enzyme that catalyzes the first step in the glycolytic pathway . This compound is also involved in the pentose phosphate pathway, which generates NADPH and pentoses .
Cellular Effects
The effects of D-Glucose-6-Phosphate Monosodium Salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be an energy source for Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, D-Glucose-6-Phosphate Monosodium Salt exerts its effects through several mechanisms. It binds to hexokinase, inhibiting its activity and thereby regulating the rate of glycolysis . Additionally, it participates in the pentose phosphate pathway, influencing the production of NADPH and pentoses .
Metabolic Pathways
D-Glucose-6-Phosphate Monosodium Salt is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . In glycolysis, it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and pentoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate disodium salt can be synthesized by phosphorylating D-Glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from adenosine triphosphate to the sixth carbon of D-Glucose, forming D-Glucose 6-phosphate. The disodium salt form is then obtained by neutralizing the phosphate group with sodium hydroxide .
Industrial Production Methods: Industrial production of D-Glucose 6-phosphate disodium salt typically involves enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and product stability .
Chemical Reactions Analysis
Types of Reactions: D-Glucose 6-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate in the pentose phosphate pathway.
Isomerization: It can be converted to fructose 6-phosphate by phosphoglucose isomerase.
Hydrolysis: It can be hydrolyzed to D-Glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Requires nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor.
Isomerization: Catalyzed by phosphoglucose isomerase under physiological pH.
Hydrolysis: Catalyzed by glucose-6-phosphatase in the presence of water.
Major Products:
Oxidation: 6-Phosphogluconate.
Isomerization: Fructose 6-phosphate.
Hydrolysis: D-Glucose and inorganic phosphate.
Comparison with Similar Compounds
Similar Compounds:
Fructose 6-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycolysis.
6-Phosphogluconate: An oxidation product of D-Glucose 6-phosphate in the pentose phosphate pathway.
D-Glucose 1-phosphate: Another phosphorylated form of glucose, involved in glycogen synthesis and breakdown.
Uniqueness: D-Glucose 6-phosphate disodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical intermediate in cellular metabolism, providing both energy and biosynthetic precursors .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate involves the protection and deprotection of functional groups to obtain the desired product.", "Starting Materials": [ "D-glucose", "Sodium hydroxide", "Phosphoric acid", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid" ], "Reaction": [ "Protection of the 1st and 2nd hydroxyl groups of D-glucose using acetic anhydride and pyridine", "Deprotection of the 3rd and 4th hydroxyl groups using hydrochloric acid", "Phosphorylation of the 5th hydroxyl group using phosphoric acid and methanol", "Deprotection of the 1st and 2nd hydroxyl groups using hydrochloric acid", "Addition of sodium hydroxide to obtain the final product" ] } | |
CAS RN |
54010-71-8 |
Molecular Formula |
C6H13NaO9P |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
TZQUTLWZPHPOSF-BTVCFUMJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Other CAS RN |
54010-71-8 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Related CAS |
3671-99-6 112898-35-8 54010-71-8 |
synonyms |
G6P; Sodium Glucose-6-Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of G-6-P impact bacterial activity in estuarine systems?
A1: Research suggests that G-6-P serves as a readily available phosphorus source for bacteria in estuarine environments. Experiments utilizing G-6-P in a plug-flow microcosm revealed its near-complete utilization by bacteria within a short timeframe (3 days). This uptake led to a corresponding increase in dissolved inorganic phosphorus (DIP) concentrations in the water column. [] This suggests that labile organic phosphorus compounds like G-6-P can be quickly metabolized by bacteria, releasing inorganic phosphorus back into the system.
Q2: Does the addition of G-6-P to estuarine systems overwhelm the buffering capacity of suspended particulate matter (SPM)?
A2: Unlike more refractory phosphorus compounds like phytic acid, the addition of G-6-P to both ultra-pure water and river water resulted in a significantly lower buffering capacity of the SPM. [] This implies that while SPM can effectively buffer against additions of certain phosphorus forms, its ability to mitigate the impacts of labile organic phosphorus additions like G-6-P is limited. Consequently, additions of G-6-P to estuarine systems may lead to more pronounced and rapid changes in phosphorus dynamics compared to less bioavailable forms.
Q3: What analytical methods were used to determine the concentration of G-6-P and its transformation products in these studies?
A3: The research employed segmented flow analysis (SFA) to quantify both inorganic and organic phosphorus species in water samples. [, ] This automated technique offers high sensitivity and precision for determining phosphorus concentrations in natural waters. To distinguish between organic and inorganic forms, autoclaving was implemented to convert organic phosphorus to DIP, allowing for the calculation of DOP by difference. Notably, the researchers optimized the autoclaving procedure to ensure high recoveries of various organic phosphorus compounds, including G-6-P, exceeding 90% recovery. [] This rigorous approach ensured accurate quantification of G-6-P and its transformation products throughout the experiments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)